Isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
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Overview
Description
Isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate: is a chemical compound with the molecular formula C15H17NO2S and a molecular weight of 275.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate typically involves the reaction of 2-amino-5-methyl-4-phenylthiophene-3-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate esterification .
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: : Isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products: : The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives .
Scientific Research Applications
Chemistry: : In chemistry, Isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules .
Biology: : In biological research, this compound is utilized in studies involving protein interactions and enzyme mechanisms .
Industry: : In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which Isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors . The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other thiophene derivatives like 2-amino-5-methylthiophene-3-carboxylate and 4-phenylthiophene-3-carboxylate .
Uniqueness: : The uniqueness of Isopropyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate lies in its specific structural features, such as the isopropyl ester moiety and the phenyl substitution, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
propan-2-yl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-9(2)18-15(17)13-12(10(3)19-14(13)16)11-7-5-4-6-8-11/h4-9H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBGKVYZZGECIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)OC(C)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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